molecular formula C8H13N3O2 B13066481 5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13066481
M. Wt: 183.21 g/mol
InChI Key: ADSPYIJHCDJSAH-UHFFFAOYSA-N
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Description

5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by a tetrahydropyrimidine ring with an amino group at the 5-position and a butyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with diethyl malonate, followed by cyclization with urea under acidic or basic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is typically produced in large reactors, and the product is isolated through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-amino-1-butylpyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13)

InChI Key

ADSPYIJHCDJSAH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=O)NC1=O)N

Origin of Product

United States

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